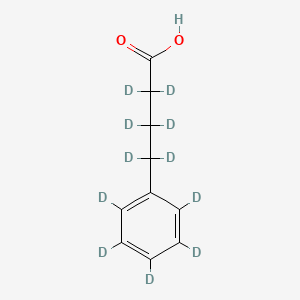

4-Phenylbutyric Acid-d11

Description

Properties

IUPAC Name |

2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,6D,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKXEAXTFZPCHS-VRWITDQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731104 | |

| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-86-6 | |

| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 4-Phenylbutyric Acid-d11: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Actions of a Deuterated Histone Deacetylase Inhibitor and Chemical Chaperone

Abstract

4-Phenylbutyric Acid-d11 (4-PBA-d11) is the deuterated analog of 4-Phenylbutyric Acid (4-PBA), a compound with established roles as both a histone deacetylase (HDAC) inhibitor and a chemical chaperone that mitigates endoplasmic reticulum (ER) stress.[1][2][3] While direct experimental data on the d11 variant is limited, its mechanism of action is predicated on the well-characterized activities of 4-PBA, enhanced by the kinetic isotope effect conferred by deuterium substitution. This technical guide synthesizes the known mechanisms of 4-PBA and elucidates the anticipated pharmacological profile of 4-PBA-d11, providing a valuable resource for researchers and drug development professionals.

Introduction: The Rationale for Deuteration

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a key strategy in drug development to improve pharmacokinetic properties.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic breakdown.[1] This "kinetic isotope effect" can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile due to altered metabolite formation.[1] In the context of 4-PBA, deuteration to 4-PBA-d11 is expected to potentiate its known biological activities by enhancing its metabolic stability.

Core Mechanisms of Action

The mechanism of action of 4-PBA-d11 is inferred from its non-deuterated counterpart, 4-PBA, which exhibits a dual role in cellular homeostasis: inhibition of histone deacetylases and alleviation of endoplasmic reticulum stress.

Histone Deacetylase (HDAC) Inhibition

4-PBA is a pan-HDAC inhibitor, meaning it non-selectively inhibits the activity of multiple HDAC enzymes.[4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, resulting in a more open chromatin structure and the transcriptional activation of various genes.[5][6] This has significant implications for cell differentiation, cell cycle arrest, and apoptosis in cancer cells.[4]

A study on a deuterated analogue of phenylbutyrate (D4PB) in HT-29 colon cancer cells demonstrated a significant increase in the induction of apoptosis and inhibition of cell proliferation compared to non-deuterated PB.[7] While the study did not attribute this increased potency to enhanced HDAC inhibition, it highlights the potential for deuteration to amplify the therapeutic effects of 4-PBA.[7]

Chemical Chaperone and ER Stress Alleviation

4-PBA acts as a chemical chaperone, facilitating the proper folding of nascent and misfolded proteins within the endoplasmic reticulum.[8][9] Accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a state of ER stress that can lead to apoptosis if unresolved.[8] 4-PBA helps to alleviate ER stress by stabilizing protein conformations and promoting their proper trafficking.[8][10] This has been shown to be protective in various disease models, including cardiac ischemia/reperfusion injury and hyperoxia-induced acute lung injury.[8][9]

The proposed mechanism involves the interaction of 4-PBA with exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating correct folding.[9] By reducing the load of misfolded proteins, 4-PBA attenuates the activation of key ER stress sensors such as PERK, IRE1, and ATF6.[10][11]

Quantitative Data Summary

While specific quantitative data for 4-PBA-d11 is not yet available in the public domain, the following tables summarize key quantitative findings for its parent compound, 4-PBA. These values provide a benchmark for the anticipated activity of the deuterated form.

Table 1: In Vitro Efficacy of 4-PBA in Cellular Models

| Cell Line | Assay | Concentration | Effect | Reference |

| LN-229 & LN-18 Glioblastoma | HDAC-Glo™ I/II Assay | 0.5–15 mmol/L | Dose-dependent inhibition of HDAC activity | [4] |

| HT-29 Colon Cancer | Cell Viability (MTT) | Not Specified | Inhibition of cell proliferation | [7] |

| 3T3-L1 Preadipocytes | Adipogenesis Assay | 10 mM | Inhibition of differentiation and lipid accumulation | [12] |

| RAW 264.7 Macrophages | Western Blot | 1 mM | Reduction of ER stress markers (GRP78, CHOP) | [13] |

Table 2: In Vivo Effects of 4-PBA in Animal Models

| Animal Model | Condition | Dosage | Effect | Reference |

| Mouse | Pressure Overload-Induced Myocardial Hypertrophy | 20 mg/kg/day | Attenuation of ER stress and hypertrophy | [10] |

| Rat | Cardiac Ischemia/Reperfusion Injury | 5 mM, 10 mM (in perfusate) | Cardioprotective, reduced ER stress and oxidative stress | [8] |

| Mouse | Diet-Induced Obesity | Not Specified | Inhibition of weight gain | [12] |

Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay

Objective: To quantify the inhibitory effect of 4-PBA or its deuterated analogs on HDAC enzyme activity.

Methodology (based on HDAC-Glo™ I/II Assay): [4]

-

Cell Seeding: Seed cells (e.g., LN-229 glioblastoma cells) in a 96-well white-walled culture plate at a density of 10,000 cells/well.

-

Compound Incubation: Once attached, incubate the cells with various concentrations of the test compound (e.g., 4-PBA from 0.5 to 15 mmol/L) for 1 hour at 37°C.

-

Reagent Addition: Add 100 µL of the HDAC-Glo™ I/II Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 35 minutes.

-

Luminescence Measurement: Measure the luminescence using a microplate reader. The signal is inversely proportional to HDAC activity.

ER Stress Assessment by Western Blot

Objective: To determine the effect of 4-PBA or its deuterated analogs on the expression of key ER stress marker proteins.

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with an ER stress inducer (e.g., silica nanoparticles) with or without pre-treatment with the test compound (e.g., 1 mM 4-PBA for 1 hour).

-

Protein Extraction: Harvest cells and extract total protein using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK). Subsequently, incubate with a corresponding secondary antibody.

-

Detection: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence) and quantify the band intensities. Normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways

Caption: ER Stress Signaling Pathway and the inhibitory effect of 4-PBA-d11.

Experimental Workflow

Caption: General experimental workflow for evaluating the activity of 4-PBA-d11.

Logical Relationship

Caption: Hypothesized impact of deuteration on the activity of 4-PBA.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that leverages the established dual mechanisms of 4-PBA with the pharmacokinetic advantages of deuteration. The core mechanisms of action—HDAC inhibition and chemical chaperoning to alleviate ER stress—are expected to be retained and potentially enhanced. Future research should focus on direct, head-to-head comparative studies of 4-PBA and 4-PBA-d11 to quantify the impact of deuteration on potency, pharmacokinetics, and efficacy in relevant disease models. Such studies will be crucial for the clinical translation of this next-generation therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of the chemical chaperone 4-phenylbutyrate on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]

- 7. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 10. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Deuterated 4-Phenylbutyric Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Deuterated 4-phenylbutyric acid (d-PBA) represents a promising therapeutic agent with potential applications in a range of metabolic and genetic disorders. As a deuterated analog of 4-phenylbutyric acid (4-PBA), it is hypothesized to possess an improved pharmacokinetic profile, potentially leading to enhanced efficacy and patient compliance. This technical guide provides a comprehensive overview of the uses, mechanisms of action, and experimental data related to deuterated 4-phenylbutyric acid, with a focus on its application in urea cycle disorders (UCDs) and its potential in other indications.

Core Applications and Mechanisms of Action

Deuterated 4-phenylbutyric acid is primarily being investigated for the same indications as its non-deuterated counterpart, leveraging the established mechanisms of action of 4-PBA.

Urea Cycle Disorders (UCDs)

The primary and approved use of 4-phenylbutyric acid is in the management of urea cycle disorders (UCDs). These are a group of rare genetic disorders caused by deficiencies in enzymes required for the conversion of ammonia to urea.[1][2] The accumulation of ammonia in the blood (hyperammonemia) is neurotoxic and can lead to severe neurological damage, coma, and death.[3] 4-PBA serves as an ammonia scavenger, providing an alternative pathway for nitrogen excretion.[3][4]

The specific UCDs for which 4-PBA is indicated are those involving deficiencies of:

Maple Syrup Urine Disease (MSUD)

Investigational studies are exploring the use of 4-PBA in Maple Syrup Urine Disease (MSUD), another inborn error of metabolism. MSUD is characterized by the buildup of branched-chain amino acids (BCAAs), particularly leucine. Studies have suggested that sodium phenylbutyrate may help reduce leucine levels in MSUD patients.

Mechanism of Action: Alternative Nitrogen Excretion

In patients with UCDs, 4-PBA is a pro-drug that is rapidly metabolized to phenylacetate (PAA).[3] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine.[3] Each molecule of PAGN removes two molecules of nitrogen, effectively bypassing the deficient urea cycle and reducing the body's ammonia load.[3]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

4-PBA also functions as a histone deacetylase (HDAC) inhibitor, which is the basis for its investigation in other diseases, including certain cancers.[7][8] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, particularly Class I and Class IIa, 4-PBA promotes histone acetylation, resulting in a more open chromatin structure and the transcription of various genes.[7][9] This can lead to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. One of the key downstream targets of 4-PBA's HDAC inhibitory activity is the upregulation of the cell cycle inhibitor p21.[10] It has also been shown to modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax.[11]

The Rationale for Deuteration

The primary motivation for developing deuterated 4-PBA is to improve its pharmacokinetic properties. Deuterium is a stable, non-radioactive isotope of hydrogen. When hydrogen atoms in a drug molecule are replaced with deuterium, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down the rate of metabolic processes that involve the cleavage of these bonds, a phenomenon known as the "kinetic isotope effect." A slower rate of metabolism can lead to:

-

Increased half-life: The drug remains in the body for a longer period.

-

Increased exposure (AUC): A higher overall concentration of the drug in the bloodstream over time.

-

Reduced peak-to-trough fluctuations: More stable plasma concentrations.

-

Potentially lower dosing frequency: Improving patient convenience and adherence.

Preclinical Data on Deuterated 4-Phenylbutyric Acid

Direct, publicly available quantitative data from preclinical studies specifically comparing deuterated 4-PBA to its non-deuterated counterpart is limited. However, a key study on a deuterated analog provides important insights.

A study investigating 2,2,3,3-tetradeuterated phenylbutyrate (D4PB) in a colon cancer model demonstrated significantly increased induction of apoptosis and inhibition of cell proliferation compared to non-deuterated phenylbutyrate.[12] This suggests that the deuterated analog may be a more potent agent.

Table 1: Preclinical Efficacy of Deuterated 4-Phenylbutyric Acid (D4PB) in HT-29 Colon Cancer Cells

| Parameter | 4-Phenylbutyric Acid (PB) | 2,2,3,3-tetradeuterated PB (D4PB) |

| Induction of Apoptosis | + | +++ (Significantly higher than PB) |

| Inhibition of Cell Proliferation | + | +++ (Significantly higher than PB) |

(Note: Specific quantitative data such as IC50 values for cell proliferation and percentage of apoptotic cells from this study are not publicly available. The table reflects the qualitative findings of the published abstract.)

Pharmacokinetic Data

Comprehensive pharmacokinetic data from clinical trials directly comparing deuterated 4-PBA with the non-deuterated form in humans is not yet publicly available. However, data from studies on non-deuterated sodium phenylbutyrate and a related compound, glycerol phenylbutyrate, provide a baseline for comparison.

Table 2: Pharmacokinetic Parameters of Phenylbutyrate and its Metabolite Phenylacetate in Healthy Volunteers

| Drug Administered | Analyte | Tmax (hr) | Cmax (µg/mL) | AUC0-8 (µg·hr/mL) |

| Sodium Phenylbutyrate (NaPB) | Phenylbutyrate | 1.0 | 195 - 218 | Data not available |

| Phenylacetate | > 1.0 | Data not available | Data not available | |

| Glycerol Phenylbutyrate (GPB) | Phenylbutyrate | Data not available | Lower than NaPB | 540 |

| Phenylacetate | Data not available | Similar to NaPB | 575 |

(Data compiled from multiple sources.[13][14] Direct head-to-head comparative studies with deuterated 4-PBA are needed.)

Experimental Protocols

Detailed experimental protocols for clinical and preclinical studies of deuterated 4-PBA are not widely published. However, protocols for the non-deuterated form can serve as a template for future studies.

Clinical Trial Protocol: A Phase II Study of Sodium Phenylbutyrate in Urea Cycle Disorders (Adapted from NCT00004767)

-

Study Design: Open-label, dose-ranging study.

-

Patient Population: Patients with a confirmed diagnosis of a urea cycle disorder (CPS, OTC, or ASS deficiency).

-

Inclusion Criteria:

-

Confirmed diagnosis of UCD.

-

History of hyperammonemia.

-

Age > 2 years.

-

Informed consent.

-

-

Exclusion Criteria:

-

Severe renal or hepatic impairment not related to UCD.

-

Pregnancy or lactation.

-

Known hypersensitivity to sodium phenylbutyrate.

-

-

Treatment Regimen:

-

Oral sodium phenylbutyrate administered in divided doses with meals.

-

Dose adjusted based on plasma ammonia and glutamine levels.

-

Concurrent dietary protein restriction and, if necessary, essential amino acid supplementation.

-

-

Assessments:

-

Pharmacokinetics: Blood samples collected at pre-dose and at multiple time points post-dose to determine plasma concentrations of phenylbutyrate and phenylacetate.

-

Pharmacodynamics: 24-hour plasma ammonia and glutamine profiles.

-

Safety: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), and vital signs.

-

-

Analytical Method: Plasma concentrations of phenylbutyrate and phenylacetate are typically measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Preclinical Protocol: In Vitro Apoptosis and Cell Proliferation Assays (Hypothetical for D4PB)

-

Cell Line: HT-29 human colon cancer cell line.

-

Treatment: Cells are treated with a range of concentrations of 4-PBA and D4PB for 24, 48, and 72 hours.

-

Cell Proliferation Assay (MTT Assay):

-

Seed cells in 96-well plates.

-

After treatment, add MTT solution to each well and incubate.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Harvest cells after treatment.

-

Wash cells with PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences between treatment groups.

Conclusion and Future Directions

Deuterated 4-phenylbutyric acid holds significant promise as a second-generation therapeutic with the potential for an improved pharmacokinetic profile compared to its non-deuterated predecessor. The established mechanisms of action of 4-PBA in urea cycle disorders and its potential as a histone deacetylase inhibitor provide a strong rationale for the development of its deuterated analog.

Future research should focus on:

-

Conducting head-to-head preclinical and clinical studies to definitively characterize the pharmacokinetic and pharmacodynamic advantages of deuterated 4-PBA.

-

Publishing detailed quantitative data from these studies to allow for a thorough evaluation by the scientific community.

-

Exploring the therapeutic potential of deuterated 4-PBA in other indications where HDAC inhibition is a relevant mechanism, such as certain cancers and neurodegenerative diseases.

The development of deuterated 4-phenylbutyric acid exemplifies a strategic approach to drug optimization, with the potential to offer meaningful clinical benefits to patients with rare and serious diseases.

References

- 1. Urea Cycle Disorders – Inherited Metabolic Disorders in Scotland [imd.scot.nhs.uk]

- 2. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phenylbutyrate improves nitrogen disposal via an alternative pathway without eliciting an increase in protein breakdown and catabolism in control and ornithine transcarbamylase–deficient patients1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eocco.com [eocco.com]

- 6. Urea Cycle Disorders | Children's Hospital of Philadelphia [chop.edu]

- 7. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]

- 10. Phenylbutyric acid induces the cellular senescence through an Akt/p21(WAF1) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylbutyrate-induced apoptosis and differential expression of Bcl-2, Bax, p53 and Fas in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to 4-Phenylbutyric Acid-d11 as an Internal Standard in Advanced Bioanalysis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, particularly in the realms of drug metabolism, pharmacokinetics (DMPK), and clinical diagnostics, the precision and accuracy of analytical methodologies are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable quantification, especially when coupled with mass spectrometry-based techniques. 4-Phenylbutyric Acid-d11 (4-PBA-d11) has emerged as a critical tool for the accurate measurement of 4-Phenylbutyric Acid (4-PBA), a compound of significant interest due to its therapeutic potential as a histone deacetylase (HDAC) inhibitor and a chemical chaperone in the management of endoplasmic reticulum (ER) stress.

This technical guide provides an in-depth exploration of 4-PBA-d11's role as an internal standard. It offers a comprehensive overview of its properties, detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a discussion of its use in gas chromatography-mass spectrometry (GC-MS), and a visual representation of the key signaling pathways influenced by 4-PBA.

Core Concepts: The Role of a Deuterated Internal Standard

A stable isotope-labeled internal standard, such as 4-PBA-d11, is a non-radioactive version of the analyte of interest where several atoms have been replaced with their heavier isotopes (in this case, hydrogen with deuterium). The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample preparation (e.g., extraction, derivatization) and ionization in the mass spectrometer. The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the unlabeled analyte. By adding a known amount of 4-PBA-d11 to every sample and standard, it is possible to correct for variations in sample processing and instrument response, thereby ensuring highly accurate and precise quantification of 4-PBA.

Chemical and Physical Properties of this compound

A thorough understanding of the internal standard's properties is fundamental to its effective use.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Benzene-d5-butanoic-d6 acid |

| Molecular Formula | C₁₀HD₁₁O₂ |

| Molecular Weight | 175.27 g/mol |

| CAS Number | 358730-86-6 |

| Isotopic Purity | Typically ≥98 atom % D |

| Appearance | Solid |

Experimental Protocols: Quantification of 4-Phenylbutyric Acid

The following sections detail validated methodologies for the quantification of 4-PBA in various biological matrices using 4-PBA-d11 as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma and Tissue

This protocol is adapted from a validated method for the simultaneous determination of 4-PBA and its metabolite in mouse plasma and tissues.[1][2]

1. Sample Preparation:

-

Plasma: To 100 µL of plasma, add 20 µL of internal standard working solution (4-PBA-d11 in methanol) and 200 µL of acetonitrile for protein precipitation. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Tissue: Homogenize tissue samples in an appropriate buffer. To 100 µL of tissue homogenate, add 20 µL of internal standard working solution and 200 µL of acetonitrile. Vortex and centrifuge as described for plasma.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

4-PBA: Precursor Ion (m/z) 163.1 -> Product Ion (m/z) 119.1

-

4-PBA-d11: Precursor Ion (m/z) 174.1 -> Product Ion (m/z) 124.1

-

3. Method Validation Summary:

The following table summarizes typical validation parameters for such a method.[1][2][3]

| Parameter | Typical Value/Range |

| Linearity Range | 0.8 - 500 µg/mL (plasma) |

| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL (plasma), 1 µg/g (tissue) |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 80% |

Considerations for Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is more commonly employed, GC-MS offers an alternative for the analysis of 4-PBA. A critical step for GC-MS analysis of carboxylic acids is derivatization to increase their volatility and thermal stability.

1. Derivatization:

-

Carboxylic acids like 4-PBA are typically derivatized to form more volatile esters (e.g., methyl or trimethylsilyl esters).

-

Silylation: A common approach is the reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.[4]

-

Esterification: Another method is esterification using reagents like BF₃-methanol to form methyl esters.

2. GC-MS Conditions (Hypothetical):

-

GC System: A standard gas chromatograph.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split/Splitless.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized 4-PBA and 4-PBA-d11.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of 4-PBA using 4-PBA-d11 as an internal standard.

Caption: A generalized workflow for bioanalytical quantification using an internal standard.

Signaling Pathways

4-PBA's therapeutic effects are primarily attributed to its roles as a chemical chaperone alleviating ER stress and as an HDAC inhibitor.

1. Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

ER stress, caused by the accumulation of misfolded proteins, activates the UPR. 4-PBA acts as a chemical chaperone, facilitating proper protein folding and thereby reducing ER stress.

Caption: 4-PBA alleviates ER stress by aiding in the proper folding of proteins.

2. Histone Deacetylase (HDAC) Inhibition

4-PBA inhibits HDAC enzymes, leading to the hyperacetylation of histones. This relaxes the chromatin structure, allowing for the transcription of genes that can influence cell cycle and differentiation.

Caption: 4-PBA inhibits HDAC, leading to increased gene transcription.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 4-Phenylbutyric Acid in a variety of biological matrices. Its use in LC-MS/MS, and potentially GC-MS, provides the reliability required for demanding research and clinical applications. The experimental protocols and validation data presented herein serve as a robust starting point for the development and implementation of quantitative assays for 4-PBA. Furthermore, a clear understanding of the signaling pathways affected by 4-PBA provides a crucial context for the interpretation of quantitative data in studies investigating its therapeutic effects. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to confidently employ 4-PBA-d11 as an internal standard in their analytical workflows.

References

- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution [agris.fao.org]

- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

Technical Guide: 4-Phenylbutyric Acid-d11 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Phenylbutyric Acid-d11, a deuterated analog of 4-Phenylbutyric Acid (4-PBA). 4-PBA is a multitasking molecule investigated for its roles as a chemical chaperone in alleviating endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor. The deuterated form, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Supplier and Purity Overview

The selection of a high-purity and well-characterized source of this compound is critical for the accuracy and reproducibility of research findings. Several reputable suppliers offer this compound, with purity specifications typically delineated by isotopic enrichment and chemical purity.

| Supplier | Stated Isotopic Purity | Stated Chemical Purity |

| Sigma-Aldrich | 98 atom % D[1] | 98% (CP)[1] |

| LGC Standards | 98 atom % D[2][3] | Minimum 98%[2][3] |

| Cayman Chemical | ≥99% deuterated forms (d1-d11) | Not explicitly stated |

| Pharmaffiliates | Not explicitly stated | Highly pure |

| MedchemExpress | Not explicitly stated | Not explicitly stated |

Experimental Protocols

Determination of Isotopic and Chemical Purity

The purity of this compound is paramount for its use as an internal standard. The following are the principal analytical methods employed for its characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the identity, structure, and isotopic enrichment of this compound.

-

Methodology:

-

Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

-

Acquire ¹H NMR and ¹³C NMR spectra. The ¹H NMR spectrum is used to confirm the absence of signals from the deuterated positions, thereby confirming high isotopic enrichment. The integration of any residual proton signals against a known internal standard can be used to quantify the level of non-deuterated impurity.

-

The ¹³C NMR spectrum provides confirmation of the carbon skeleton of the molecule.

-

2. Mass Spectrometry (MS)

-

Objective: To determine the isotopic distribution and confirm the molecular weight of this compound.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in a full scan mode. The resulting spectrum will show a distribution of isotopologues.

-

The relative intensities of the peaks corresponding to the fully deuterated (d11), partially deuterated (d1-d10), and non-deuterated (d0) species are used to calculate the isotopic purity.

-

3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.

-

Methodology:

-

Develop a suitable HPLC method, including the selection of a column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid), and detector (e.g., UV or MS).

-

Inject a known concentration of the this compound sample.

-

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Representative Biological Assay: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a typical workflow to assess the HDAC inhibitory activity of 4-Phenylbutyric Acid.

1. Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., MGC-803 gastric cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]

-

Prepare a stock solution of 4-Phenylbutyric Acid in a suitable solvent (e.g., DMSO) and further dilute it in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 15 mM).[4]

-

Remove the old medium from the cells and add the medium containing the different concentrations of 4-PBA. Include a vehicle control (medium with the same concentration of DMSO used for the highest 4-PBA concentration).

-

Incubate the cells for a specified period (e.g., 16 hours).[5]

2. HDAC Activity Measurement:

-

Use a commercially available luminescent or fluorescent HDAC activity assay kit (e.g., HDAC-Glo™ I/II Assay).

-

Following the manufacturer's instructions, add the HDAC-Glo™ reagent to each well.[4]

-

Incubate at room temperature for the recommended time (e.g., 35 minutes) to allow for the enzymatic reaction and signal generation.[4]

-

Measure the luminescence or fluorescence using a plate reader.

-

The signal is inversely proportional to HDAC activity.

3. Data Analysis:

-

Normalize the readings to the vehicle control to determine the percentage of HDAC inhibition for each concentration of 4-PBA.

-

Plot the percentage of inhibition against the logarithm of the 4-PBA concentration to determine the IC₅₀ value (the concentration at which 50% of HDAC activity is inhibited).

Signaling Pathways and Mechanisms of Action

4-Phenylbutyric Acid exerts its biological effects through at least two well-documented mechanisms: as a chemical chaperone mitigating ER stress and as a pan-HDAC inhibitor.

4-PBA as a Chemical Chaperone in ER Stress

Endoplasmic Reticulum (ER) stress occurs due to the accumulation of unfolded or misfolded proteins in the ER lumen. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. Chronic or unresolved ER stress can lead to apoptosis. 4-PBA can act as a chemical chaperone, facilitating proper protein folding and reducing the load of misfolded proteins.[6]

Caption: 4-PBA alleviates ER stress by aiding protein folding.

4-PBA as a Histone Deacetylase (HDAC) Inhibitor

4-PBA is also recognized as a pan-inhibitor of Class I and II HDACs.[4] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, resulting in a more open chromatin structure and the activation of gene expression. This mechanism is central to its anti-cancer and other therapeutic effects.[5]

Caption: 4-PBA inhibits HDACs, leading to gene transcription.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a cell-based assay followed by mass spectrometry-based quantification.

Caption: Workflow for 4-PBA quantification using 4-PBA-d11.

References

- 1. 4-Phenylbutyric-d11 acid 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 4-Phenylbutyric-d11 Acid | LGC Standards [lgcstandards.com]

- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

The Deuterium Switch: An In-depth Technical Guide to the Pharmacokinetics of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at key metabolic sites within a drug molecule—a process known as deuteration—has emerged as a powerful tool in drug development. This "deuterium switch" can significantly alter a compound's pharmacokinetic profile, leading to improved therapeutic agents with enhanced safety, tolerability, and efficacy. This technical guide provides a comprehensive overview of the core principles governing the pharmacokinetics of deuterated compounds, supported by quantitative data from pivotal studies, detailed experimental methodologies, and visual representations of key concepts. The primary mechanism underlying these pharmacokinetic changes is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic cleavage, primarily by cytochrome P450 (CYP) enzymes. This guide will delve into the profound impact of this effect on drug absorption, distribution, metabolism, and excretion (ADME), offering valuable insights for researchers and drug development professionals.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of the pharmacokinetic advantages offered by deuterated compounds lies in the kinetic isotope effect (KIE). Deuterium, with a neutron in its nucleus in addition to a proton, is approximately twice as heavy as protium (the common isotope of hydrogen). This increased mass results in a lower vibrational frequency of the C-D bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, making it more stable.

In drug metabolism, many enzymatic reactions, particularly oxidations catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with deuterium, the rate of this metabolic reaction can be significantly reduced.[3][4] This phenomenon is the primary driver behind the altered pharmacokinetic profiles of deuterated drugs.[5][6]

Impact on Pharmacokinetic Parameters (ADME)

The KIE can have a profound impact on all aspects of a drug's journey through the body.

Metabolism

The most significant and intended effect of deuteration is on drug metabolism. By slowing the rate of metabolic clearance, deuteration can lead to:

-

Increased Half-life (t½): The time it takes for the drug concentration in the body to reduce by half is often extended.[7][8]

-

Increased Area Under the Curve (AUC): The total drug exposure over time is enhanced.[7][8]

-

Increased Maximum Concentration (Cmax): The peak plasma concentration of the drug can be higher.[9]

-

Reduced Formation of Metabolites: This can be particularly beneficial if a metabolite is associated with toxicity or off-target effects.[4][10]

-

Metabolic Switching: In some cases, slowing down metabolism at one site can redirect the metabolic pathway to other, potentially less favorable, sites. This phenomenon, known as metabolic switching, requires careful evaluation during drug development.[4][11][12]

Absorption, Distribution, and Excretion

While the primary impact of deuteration is on metabolism, subtle effects on absorption, distribution, and excretion have also been observed. The physicochemical properties of a deuterated compound are very similar to its non-deuterated counterpart, so significant changes in absorption and distribution are less common. However, alterations in metabolism can indirectly influence these parameters. For instance, reduced first-pass metabolism can lead to increased bioavailability.[13] Excretion patterns may also be altered due to the different metabolite profiles.

Quantitative Pharmacokinetic Data: A Comparative Analysis

The following tables summarize the key pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated analogs, illustrating the tangible benefits of the deuterium switch.

Table 1: Pharmacokinetics of Deutetrabenazine vs. Tetrabenazine (Active Metabolites) [3][7][8][14][15]

| Parameter | Deutetrabenazine (d6-HTBZ) | Tetrabenazine (HTBZ) | Fold Change |

| Half-life (t½, hours) | ~8.6 - 9.4 | ~4.5 - 4.8 | ~2-fold increase |

| AUCinf (ng·hr/mL) | ~542 | ~261 | ~2-fold increase |

| Cmax (ng/mL) | ~74.6 | ~61.6 | Marginal increase |

HTBZ refers to the active metabolites (α- and β-dihydrotetrabenazine).

Table 2: Pharmacokinetics of Deucravacitinib (a de novo deuterated drug) [1][16][17][18][19]

| Parameter | Value |

| Tmax (hours) | 1.5 - 2.3 |

| Half-life (t½, hours) | 8 - 15 |

| Bioavailability | ~99% |

| Accumulation (multiple dosing) | 1.3 to 1.4-fold |

Table 3: Pharmacokinetics of Deuterated Ivacaftor (CTP-656) vs. Ivacaftor [20][21][22]

| Parameter | CTP-656 (d9-ivacaftor) | Ivacaftor | Fold Change |

| Half-life (t½, hours) | 15.9 | - | - |

| In vitro metabolic stability | Markedly enhanced | - | - |

Table 4: Pharmacokinetics of Deuterated Paroxetine (CTP-347) vs. Paroxetine [2][5][10][23][24]

| Parameter | CTP-347 (d2-paroxetine) | Paroxetine | Observation |

| Metabolism Rate (in vitro) | Faster | Slower | Decreased inactivation of CYP2D6 |

| Accumulation Index (in vivo) | Lower | Higher | Reduced drug-drug interaction potential |

Table 5: Pharmacokinetics of Deuterated Methadone (d9-methadone) vs. Methadone in Mice [9]

| Parameter | d9-methadone | Methadone | Fold Change |

| AUC (Area Under the Curve) | - | - | 5.7-fold increase |

| Cmax (Maximum Concentration) | - | - | 4.4-fold increase |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~5-fold decrease |

Experimental Protocols for Pharmacokinetic Evaluation

The assessment of the pharmacokinetic properties of deuterated compounds involves a series of well-defined in vitro and in vivo experiments.

In Vitro Metabolism Studies

Objective: To determine the metabolic stability and identify the metabolic pathways of the deuterated compound.

Methodology:

-

Incubation: The deuterated compound and its non-deuterated counterpart are incubated with human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).[25][26][27] HLMs contain a mixture of drug-metabolizing enzymes and provide a good initial assessment of metabolic stability. Recombinant enzymes help to identify the specific CYP isoforms responsible for metabolism (reaction phenotyping).

-

Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution containing NADPH as a cofactor to initiate the metabolic reaction.

-

Time Points: Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound.

-

Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The concentration of the parent drug and the formation of metabolites are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[28][29][30]

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies

Objective: To determine the ADME properties of the deuterated compound in a living organism.

Methodology:

-

Animal Models: Preclinical studies are often conducted in animal models such as rats or mice.[9][31]

-

Dosing: The deuterated compound and its non-deuterated analog are administered via the intended clinical route (e.g., oral, intravenous).

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the parent drug and its metabolites in the plasma samples are quantified using a validated LC-MS/MS method.[28]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, t½, clearance, and volume of distribution using specialized software.

-

Human Clinical Trials: Following promising preclinical data, pharmacokinetic studies are conducted in healthy human volunteers to confirm the findings and establish a safe and effective dosing regimen.[7][8]

Bioanalytical Methods: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of deuterated drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[28][29][30]

Key Steps:

-

Sample Preparation: Biological samples (plasma, urine, etc.) are processed to extract the analytes of interest and remove interfering substances. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the parent drug and its metabolites are separated based on their physicochemical properties as they pass through a column.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. They are ionized, and the mass-to-charge ratio of the parent ion and specific fragment ions are measured. This provides a unique "fingerprint" for each compound, allowing for highly selective and sensitive quantification.

-

Internal Standards: A stable isotope-labeled internal standard (often a deuterated version of the analyte itself) is added to the samples at the beginning of the process to correct for any variability during sample preparation and analysis.[28]

Visualizing the Impact of Deuteration

Graphviz diagrams are used below to illustrate key concepts in the pharmacokinetics of deuterated compounds.

Metabolic Pathway of a Hypothetical Drug and the Effect of Deuteration

Caption: Impact of Deuteration on Metabolic Pathways.

General Experimental Workflow for Pharmacokinetic Assessment

References

- 1. packageinserts.bms.com [packageinserts.bms.com]

- 2. bioscientia.de [bioscientia.de]

- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]

- 11. osti.gov [osti.gov]

- 12. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 13. Ivacaftor deuterated - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. medkoo.com [medkoo.com]

- 24. juniperpublishers.com [juniperpublishers.com]

- 25. Effect of deuteration on the metabolism and clearance of some pharmacologically active compounds--synthesis and in vitro metabolism of deuterated derivatives of dronedadrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. enamine.net [enamine.net]

- 27. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 28. resolvemass.ca [resolvemass.ca]

- 29. m.youtube.com [m.youtube.com]

- 30. onlinepharmacytech.info [onlinepharmacytech.info]

- 31. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of 4-Phenylbutyric Acid in Biological Matrices using 4-Phenylbutyric Acid-d11 as an Internal Standard for LC-MS/MS Analysis

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Phenylbutyric Acid (4-PBA) in biological matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, 4-Phenylbutyric Acid-d11 (4-PBA-d11), is employed. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of 4-PBA-d11 corrects for matrix effects and variations in sample processing, making it an ideal choice for reliable quantification.

Introduction

4-Phenylbutyric acid is a chemical chaperone that has shown therapeutic potential in a variety of diseases by alleviating endoplasmic reticulum (ER) stress.[1][2][3] It is clinically used for the treatment of urea cycle disorders.[1] Accurate quantification of 4-PBA in biological samples such as plasma, urine, and cell culture media is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS offers high selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for potential variability.[4][5][6] This note provides a detailed protocol for the quantification of 4-PBA using 4-PBA-d11 as an internal standard.

Chemical Properties

| Compound | Formula | Molecular Weight | CAS Number | Isotopic Purity |

| 4-Phenylbutyric Acid | C₁₀H₁₂O₂ | 164.20 g/mol | 1821-12-1 | N/A |

| This compound | C₁₀HD₁₁O₂ | 175.27 g/mol | 358730-86-6 | ≥98 atom % D |

Experimental Protocols

Materials and Reagents

-

4-Phenylbutyric Acid (≥99% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell culture media)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting 4-PBA from biological matrices.[9][10]

-

Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, cell culture supernatant) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of 4-PBA-d11 stock solution to each sample to achieve a final concentration within the calibration range.

-

Precipitation: Add 300 µL of ice-cold methanol (containing 0.1% formic acid) to each sample. The 1:3 sample-to-solvent ratio ensures efficient protein precipitation.[9]

-

Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[10]

-

Injection: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm) or equivalent.[9][11]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Injection Volume: 5-10 µL

-

Gradient: A step or linear gradient can be optimized. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode[4]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Typical MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Phenylbutyric Acid | 163.1 | 119.1 | Optimized by user |

| This compound | 174.2 | 128.1 | Optimized by user |

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for 4-PBA quantification.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.38 – 24 µM | [9][10][11] |

| Lower Limit of Quantification (LLOQ) | 0.38 µM | [10] |

| Inter-day Precision (%RSD) | < 15% | [9][10] |

| Intra-day Precision (%RSD) | < 15% | [9][10] |

| Recovery | > 90% | [10] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of 4-PBA.

Caption: 4-PBA's role in mitigating ER stress-induced signaling pathways.

Discussion

The presented LC-MS/MS method provides a reliable and high-throughput approach for the quantification of 4-PBA in various biological matrices. The protein precipitation protocol is simple, fast, and requires minimal solvent, making it suitable for routine analysis.[9][12] The use of this compound as an internal standard is critical for compensating for matrix effects and any variability during sample preparation and injection, thereby ensuring high accuracy and precision of the results.[4][5] The method demonstrates good linearity, sensitivity, and recovery, meeting the typical requirements for bioanalytical method validation. This protocol can be adapted for various research applications, including cellular uptake studies, pharmacokinetic analysis in animal models, and monitoring of patient samples.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of 4-Phenylbutyric Acid using its deuterated analog, this compound, as an internal standard. The method is sensitive, accurate, and suitable for high-throughput analysis in a research or drug development setting.

References

- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Home - Cerilliant [cerilliant.com]

- 6. Home - Cerilliant [cerilliant.com]

- 7. 4-Phenylbutyric-d11 acid 98 atom % D, 98% (CP) [sigmaaldrich.cn]

- 8. 4-Phenylbutyric-d11 Acid | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [iris.uniupo.it]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Utilizing 4-Phenylbutyric Acid-d11 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutyric Acid (4-PBA) is a small molecule fatty acid with a well-documented role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[1][2] Its deuterated analog, 4-Phenylbutyric Acid-d11 (4-PBA-d11), offers a valuable tool for researchers in cancer cell line studies, potentially providing a longer half-life and increased potency.[3] These application notes provide an overview of the mechanisms of action of 4-PBA and its deuterated form, along with detailed protocols for its use in cancer cell line research.

Recent studies have elucidated the multifaceted role of 4-PBA in cancer biology. It has been shown to modulate critical signaling pathways, including the unfolded protein response (UPR), PPAR-α, and Wnt/β-catenin pathways.[4][5] While some research indicates its potential as an anti-cancer agent by reducing cell proliferation and inducing apoptosis[6][7], other studies suggest a context-dependent tumor-promoting role, for instance, in hepatocellular carcinoma by initiating cancer stem cells.[4][5][8] Therefore, careful experimental design and interpretation are crucial when investigating the effects of 4-PBA-d11 in different cancer models.

Mechanisms of Action

4-PBA-d11 is expected to share the primary mechanisms of its non-deuterated counterpart, with potential differences in metabolic stability and efficacy. The core mechanisms include:

-

ER Stress Inhibition: As a chemical chaperone, 4-PBA helps to properly fold misfolded proteins, thereby reducing the load on the ER and mitigating the unfolded protein response (UPR). This can inhibit apoptosis triggered by chronic ER stress.[2][9]

-

Histone Deacetylase (HDAC) Inhibition: 4-PBA can inhibit HDACs, leading to hyperacetylation of histones. This alters chromatin structure and gene expression, which can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]

-

Modulation of Signaling Pathways: 4-PBA has been shown to influence key cancer-related signaling pathways. For instance, in hepatocellular carcinoma, it can upregulate PPAR-α, which in turn activates the β-catenin signaling pathway, potentially promoting the initiation of liver cancer stem cells.[4][5]

Key Signaling Pathways

The following diagrams illustrate the signaling pathways influenced by 4-PBA.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of 4-PBA-d11 on cancer cell lines.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)

This protocol determines the effect of 4-PBA-d11 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (stock solution in DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

DMSO (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of 4-PBA-d11 in complete culture medium. The concentration range should be broad initially (e.g., 100 µM to 1.5 mM) to determine the effective dose.[10] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 4-PBA-d11. Include a vehicle control (medium with the same concentration of DMSO or water as the highest 4-PBA-d11 concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT/CCK-8 Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of 4-PBA-d11 that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of specific proteins involved in apoptosis, cell cycle, or signaling pathways upon treatment with 4-PBA-d11.

Materials:

-

Cancer cells treated with 4-PBA-d11

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against acetylated histone H3, p21, ER stress markers)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with 4-PBA-d11, wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Clonogenic Assay for Radiation Sensitization

This assay assesses the ability of 4-PBA-d11 to sensitize cancer cells to ionizing radiation.[7]

Materials:

-

Cancer cell line

-

Complete culture medium

-

4-PBA-d11

-

Radiation source (e.g., X-ray irradiator)

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with a non-toxic concentration of 4-PBA-d11 (determined from the cell viability assay, e.g., 2 mM).[7]

-

Irradiation: After a set incubation time with 4-PBA-d11 (e.g., 24 hours), irradiate the cells with different doses of radiation (e.g., 0, 2, 4, 6 Gy).

-

Colony Formation: Replace the medium after irradiation and incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group and plot the data to generate cell survival curves. Determine the enhancement ratio to quantify the radiosensitizing effect of 4-PBA-d11.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on 4-PBA in various cancer cell lines. Researchers should generate their own data for 4-PBA-d11 in their specific cell line of interest.

Table 1: Cytotoxicity of 4-PBA in Different Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 |

| Caco-2 | Colon Cancer | CCK-8 | 72 | ~1 mM[10] |

| SW480 | Colon Cancer | CCK-8 | 72 | ~1.2 mM[10] |

| SW620 | Colon Cancer | CCK-8 | 72 | ~1.5 mM[10] |

| HCT116 | Colon Cancer | CCK-8 | 72 | ~0.9 mM[10] |

| A549 | Lung Cancer | MTT | Not Specified | >10 mM[11] |

| HT-29 | Colon Cancer | Not Specified | Not Specified | Not Specified |

Table 2: Effect of 4-PBA on Gene and Protein Expression

| Cell Line | Treatment | Target | Method | Result | Reference |

| Colon Cancer Lines | 4-PBA | Pro-inflammatory genes, ER-stress genes, Cell-cycle regulatory genes | qPCR | Downregulation | [6] |

| Glioblastoma Lines | 2 mM 4-PBA | Acetylated Histone H3 | Western Blot | Increased acetylation | [7] |

| Melanoma Lines | 5 µM 4-PBA + Thapsigargin | ATF4, ATF6 (ER stress markers) | qPCR | Inhibition of TG-induced ER stress | [12] |

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of 4-PBA-d11 on a cancer cell line.

Conclusion

This compound presents a promising tool for cancer research. Its role as an ER stress inhibitor and HDAC inhibitor, coupled with its ability to modulate key signaling pathways, makes it a compound of interest for therapeutic development. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust studies to elucidate the specific effects of 4-PBA-d11 in their cancer models of interest. Given the context-dependent nature of its effects, thorough investigation across multiple cell lines and experimental conditions is highly recommended.

References

- 1. sodiumphenylbutyrate.com [sodiumphenylbutyrate.com]

- 2. researchgate.net [researchgate.net]

- 3. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylbutyrate sensitizes human glioblastoma cells lacking wild-type p53 function to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for 4-Phenylbutyric Acid-d11 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that is clinically used for the treatment of urea cycle disorders.[1] More recently, it has garnered significant interest for its role as a chemical chaperone, capable of alleviating endoplasmic reticulum (ER) stress and preventing the aggregation of misfolded proteins.[1] This has led to its investigation in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[2][3] Accurate quantification of 4-PBA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response. 4-Phenylbutyric Acid-d11 (4-PBA-d11) is the deuterated analog of 4-PBA and serves as an ideal internal standard for its quantification due to their nearly identical physicochemical properties.[4] This document provides detailed application notes and protocols for the dilution and use of 4-PBA-d11 as an internal standard in LC-MS/MS-based bioanalytical methods.

Quantitative Data Summary

The following tables summarize key quantitative parameters for a typical bioanalytical method for 4-PBA using 4-PBA-d11 as an internal standard. These values are compiled from published literature and represent typical performance characteristics.[2][4]

Table 1: Stock and Working Solution Concentrations

| Solution | Compound | Concentration | Solvent | Storage Conditions |

| Stock Solution | 4-Phenylbutyric Acid | 20 mM | Methanol | -20°C |

| Stock Solution | This compound | 1 mg/mL | Methanol | -20°C |

| Working Solution | 4-Phenylbutyric Acid | 4000 µM | Methanol:Water (1:1) | 4°C (short-term) |

| Working Solution | This compound | 10 µg/mL | Methanol:Water (1:1) | 4°C (short-term) |

| Spiking Solution (IS) | This compound | 1 µg/mL | Acetonitrile | 4°C (short-term) |

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL (0.8 µg/mL in some methods)[2][4] |

| Accuracy | 85-115% |

| Precision (%RSD) | < 15% (< 10% in some methods)[2] |

| Recovery | > 80% (> 90% in some methods)[2][4] |

| Matrix Effect | Minimal and compensated by IS |

Experimental Protocols

Preparation of Stock and Working Solutions

a. 4-PBA-d11 Stock Solution (1 mg/mL):

-

Allow the vial of 4-PBA-d11 to equilibrate to room temperature.

-

Reconstitute the entire contents of the vial (typically 1 mg or 5 mg) with the appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Aliquot into smaller volumes to minimize freeze-thaw cycles.

-

Store at -20°C.

b. 4-PBA-d11 Working Solution (10 µg/mL):

-

Dilute the 1 mg/mL stock solution 1:100 with a mixture of methanol and water (1:1, v/v). For example, add 10 µL of the stock solution to 990 µL of the diluent.

-

Vortex to mix thoroughly.

-

This working solution can be used for the preparation of the internal standard spiking solution.

c. 4-PBA-d11 Internal Standard Spiking Solution (1 µg/mL):

-

Dilute the 10 µg/mL working solution 1:10 with acetonitrile. For example, add 100 µL of the working solution to 900 µL of acetonitrile.

-

This solution will be added to the biological samples during the extraction process.

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of 4-PBA from plasma or serum samples.

-

Label microcentrifuge tubes for each sample, quality control (QC), and calibration standard.

-

To 50 µL of plasma/serum in a microcentrifuge tube, add 150 µL of the 4-PBA-d11 internal standard spiking solution (1 µg/mL in acetonitrile). This results in a 3:1 ratio of precipitation solvent to sample.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-